ethyl 7-methoxy-3H-benzimidazole-5-carboxylate
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Overview
Description
Ethyl 7-methoxy-3H-benzimidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methoxy-3H-benzimidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with this compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-methoxy-3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted benzimidazoles.
Scientific Research Applications
Ethyl 7-methoxy-3H-benzimidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-methoxy-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
- Methyl 7-methoxy-3H-benzimidazole-5-carboxylate
- Ethyl 5-methoxy-3H-benzimidazole-7-carboxylate
- Methyl 5-methoxy-3H-benzimidazole-7-carboxylate
Comparison: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-methoxy-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)7-4-8-10(13-6-12-8)9(5-7)15-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
LZDVZRFFEQCKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC)N=CN2 |
Origin of Product |
United States |
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